N-(3,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16394633
Molecular Formula: C20H18Cl2N4O2S
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18Cl2N4O2S |
|---|---|
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18Cl2N4O2S/c1-3-8-26-19(13-4-6-17(28-2)7-5-13)24-25-20(26)29-12-18(27)23-16-10-14(21)9-15(22)11-16/h3-7,9-11H,1,8,12H2,2H3,(H,23,27) |
| Standard InChI Key | KGWXJVWJIBIDAN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. This core is substituted at position 3 with a sulfanyl-acetamide group, at position 4 with a prop-2-en-1-yl (allyl) group, and at position 5 with a 4-methoxyphenyl moiety. The acetamide nitrogen is further linked to a 3,5-dichlorophenyl group, creating a multifunctionalized structure optimized for target engagement .
Functional Group Contributions
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3,5-Dichlorophenyl Group: The electron-withdrawing chlorine atoms enhance lipophilicity and stabilize charge-transfer interactions with biological targets, a feature common in antifungal agents.
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4-Methoxyphenyl Group: The methoxy substituent’s electron-donating nature improves solubility and may facilitate π-stacking with aromatic residues in enzyme active sites .
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Allyl Group: The prop-2-en-1-yl moiety introduces unsaturation, enabling further chemical modifications (e.g., epoxidation, hydrohalogenation) and influencing conformational flexibility.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇Cl₂N₅O₂S |
| Molecular Weight | 450.35 g/mol |
| LogP (Partition Coeff.) | 4.2 ± 0.3 (Predicted) |
| Polar Surface Area | 98.5 Ų |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 6 (O, S, N) |
These properties, derived from analogous triazole derivatives , suggest moderate lipophilicity and adequate solubility for biological testing.
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis involves a four-step sequence:
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Formation of 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Condensation of 4-methoxyphenylhydrazine with carbon disulfide under basic conditions yields the thiol intermediate .
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Allylation: Treatment with allyl bromide in the presence of K₂CO₃ introduces the prop-2-en-1-yl group at position 4.
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Acetamide Coupling: Reaction with 2-chloro-N-(3,5-dichlorophenyl)acetamide in DMF facilitates sulfanyl group formation at position 3 .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Key Reactions
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Nucleophilic Substitution: The sulfanyl group participates in displacement reactions with alkyl halides, enabling side-chain diversification.
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Allyl Group Reactivity: The double bond undergoes epoxidation (e.g., with mCPBA) or hydroamination, useful for prodrug design .
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Methoxyphenyl Demethylation: BF₃·Et₂O-mediated demethylation generates phenolic derivatives for enhanced hydrogen bonding .
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro assays against Candida albicans and Aspergillus fumigatus demonstrate potent antifungal activity (MIC₉₀ = 2–8 µg/mL), surpassing fluconazole in resistant strains. The dichlorophenyl group disrupts fungal ergosterol biosynthesis by inhibiting CYP51 lanosterol 14α-demethylase, as evidenced by molecular docking studies (ΔG = -9.8 kcal/mol) .
Enzymatic Targets
| Enzyme | Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| EGFR Kinase | 78 | 45 |
| COX-2 | 65 | 120 |
| DHFR | 82 | 28 |
Data from kinase profiling assays highlight broad-spectrum inhibitory activity, positioning the compound as a multi-target therapeutic candidate .
Structure-Activity Relationships (SAR)
Substituent Effects
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Chlorine Position: 3,5-Dichloro substitution on the phenyl ring enhances antifungal activity 3-fold compared to mono-chloro analogues.
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Methoxy Group Orientation: Para-methoxy on the phenyl ring improves COX-2 selectivity (SI = 8.2) over ortho- or meta-substituted derivatives .
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Allyl vs. Propyl: The allyl group’s unsaturation increases anticancer potency by 40% compared to saturated propyl chains, likely due to enhanced ROS generation .
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Antifungal MIC₉₀ (µg/mL) |
|---|---|---|
| Target Compound | 4-Methoxyphenyl, allyl | 2.1 |
| N-(2,4-Dichlorophenyl) | Ortho-chloro substitution | 8.7 |
| 5-(3-Nitrophenyl) | Nitro group at position 3 | 14.2 |
The target compound’s optimal balance of electron-donating (methoxy) and withdrawing (chloro) groups maximizes target affinity .
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